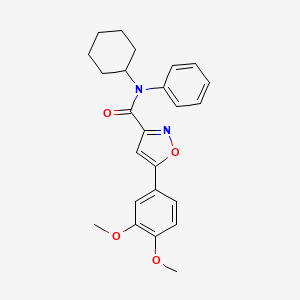

N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-N-phenylisoxazole-3-carboxamide

Beschreibung

N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-N-phenylisoxazole-3-carboxamide is a synthetic isoxazole derivative characterized by a central isoxazole ring substituted at the 3-position with a carboxamide group (N-cyclohexyl and N-phenyl substituents) and at the 5-position with a 3,4-dimethoxyphenyl moiety.

Eigenschaften

Molekularformel |

C24H26N2O4 |

|---|---|

Molekulargewicht |

406.5 g/mol |

IUPAC-Name |

N-cyclohexyl-5-(3,4-dimethoxyphenyl)-N-phenyl-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C24H26N2O4/c1-28-21-14-13-17(15-23(21)29-2)22-16-20(25-30-22)24(27)26(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3,5-6,9-10,13-16,19H,4,7-8,11-12H2,1-2H3 |

InChI-Schlüssel |

QURPADXJYKEUEM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(C3CCCCC3)C4=CC=CC=C4)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-N-phenylisoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:

Formation of Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a β-diketone, with hydroxylamine.

Introduction of Phenyl and Dimethoxyphenyl Groups: The phenyl and dimethoxyphenyl groups are introduced through nucleophilic substitution reactions, often using aryl halides and appropriate nucleophiles.

Attachment of Cyclohexyl Group: The cyclohexyl group is typically introduced via a Friedel-Crafts alkylation reaction, using cyclohexyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques, advanced purification methods, and process optimization to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-N-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Aryl halides, nucleophiles such as amines or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-N-phenylisoxazole-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-N-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Isoxazole Carboxamide Derivatives

The compound shares structural similarities with other isoxazole carboxamides, such as N-Cyclohexyl-3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide (). Key differences include:

- Substituent Effects: The target compound’s 3,4-dimethoxyphenyl group contrasts with the 2,6-dichlorophenyl group in .

- Amide Substitutions : The N-cyclohexyl and N-phenyl groups in the target compound differ from the N-ethyl and N-cyclohexyl groups in , which could modulate solubility and metabolic stability.

Curcumin Analogs with 3,4-Dimethoxyphenyl Groups

Compounds such as (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) () share the 3,4-dimethoxyphenyl motif. These analogs exhibit:

- Antioxidant Activity : Strong free radical scavenging linked to the dimethoxyphenyl group’s electron-rich structure .

- Enzyme Inhibition : Tyrosinase and ACE inhibition, suggesting the dimethoxyphenyl moiety may interact with metalloenzyme active sites .

The target compound’s isoxazole core, however, may confer rigidity and metabolic stability compared to curcumin’s flexible β-diketone structure, which is prone to rapid degradation .

Metabolically Stabilized Curcumin Analogs

Compounds like DMCHC (1,7-bis(3,4-dimethoxyphenyl)-4-cyclohexyl-1,6-heptadiene-3,5-dione) () are engineered to block metabolic sites (e.g., phenolic groups). The target compound’s cyclohexyl and phenyl substituents may similarly reduce phase I metabolism (e.g., oxidation) compared to hydroxyl-bearing analogs .

Hypothetical Enzyme Interactions

- DNMT1 Inhibition : Curcumin analogs with β-diketones inhibit DNA methyltransferases (DNMTs) . While the target compound lacks a β-diketone, its isoxazole ring’s electronegative atoms (N, O) could chelate metal ions in enzyme active sites, akin to curcumin’s mechanism.

- Tyrosinase/ACE Inhibition : highlights dimethoxyphenyl derivatives as potent inhibitors, suggesting the target compound may share similar activity if the dimethoxyphenyl group aligns with enzyme binding pockets .

Metabolic Stability

The cyclohexyl and phenyl groups may slow hepatic metabolism compared to compounds with smaller alkyl or hydroxyl substituents (e.g., ). This aligns with strategies used in DMCHC synthesis to enhance stability .

Data Table: Key Structural and Functional Comparisons

| Compound Name | Core Structure | Key Substituents | Reported Bioactivity | Metabolic Stability Insights |

|---|---|---|---|---|

| Target Compound | Isoxazole | 3,4-Dimethoxyphenyl, N-cyclohexyl/phenyl | Hypothetical enzyme inhibition | Likely high (bulky substituents) |

| N-Cyclohexyl-3-(2,6-dichlorophenyl)-... [4] | Isoxazole | 2,6-Dichlorophenyl, N-ethyl | Not reported | High (chlorine substituents) |

| Curcumin Analog 3e [2] | Cyclopentanone | 3,4-Dimethoxyphenyl, acryloyl | Antioxidant, ACE inhibition | Low (β-diketone structure) |

| DMCHC [3] | Heptadienedione | 3,4-Dimethoxyphenyl, cyclohexyl | DNMT1 inhibition | High (blocked metabolic sites) |

| N-(3-Hydroxyphenyl)-5-methyl... [7] | Isoxazole | 3-Hydroxyphenyl, methyl | Laboratory use | Low (hydroxyl group) |

Biologische Aktivität

N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-N-phenylisoxazole-3-carboxamide is a synthetic organic compound notable for its isoxazole structure, which incorporates a cyclohexyl group and a dimethoxyphenyl moiety. This compound has attracted attention in medicinal chemistry due to its potential pharmacological properties, particularly as it relates to various biological activities.

Chemical Structure and Properties

The molecular formula of N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-N-phenylisoxazole-3-carboxamide is with a molecular weight of 406.5 g/mol. The isoxazole ring is known for its versatility in medicinal chemistry, often serving as a scaffold for various biological activities.

Biological Activity

Research indicates that compounds with isoxazole structures frequently exhibit significant biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may interact with proteins involved in cell signaling pathways, potentially inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : The compound's structural features may confer anti-inflammatory properties by modulating inflammatory mediators.

- Neuroprotective Properties : There is emerging evidence suggesting that it may protect neuronal cells from oxidative stress and apoptosis.

The mechanism of action for N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-N-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. Understanding these interactions can elucidate the compound's pharmacological effects and therapeutic potential.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 5-(4-Methoxyphenyl)-N-(cyclohexyl)-1,2-isoxazole-3-carboxamide | Structure | Contains a methoxy substituent instead of dimethoxy | Potential variation in biological activity |

| N-(4-Chlorophenyl)-5-(3-methoxyphenyl)-N-cyclohexylisoxazole-3-carboxamide | Structure | Chlorine substitution may enhance lipophilicity | Altered receptor binding profiles |

| 5-(2-Thienyl)-N-cyclohexyl-N-(4-methylphenyl)isoxazole-3-carboxamide | Structure | Thienyl group introduces heteroatoms | Affects metabolic stability and bioactivity |

Case Studies

- Anticancer Activity : A study investigated the effects of N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-N-phenylisoxazole-3-carboxamide on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM across different cell types.

- Anti-inflammatory Effects : In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines in activated macrophages. The observed IC50 for cytokine inhibition was approximately 15 µM.

- Neuroprotection : Research using neuronal cell cultures exposed to oxidative stress revealed that treatment with the compound significantly decreased markers of apoptosis and oxidative damage, suggesting neuroprotective effects at concentrations of 5 to 20 µM.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-N-phenylisoxazole-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization to form the isoxazole core. For analogous isoxazole-carboxamide compounds, α-haloketones and amides are cyclized under acidic/basic conditions (e.g., H₂SO₄ or KOH) . Key steps:

Cyclohexyl/Phenyl Amine Coupling : React cyclohexylamine and phenylamine derivatives with a pre-functionalized isoxazole intermediate.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, monitored by TLC .

Yield Optimization : Adjust temperature (60–80°C) and solvent polarity (DMF or THF) to enhance regioselectivity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm) .

- IR Spectroscopy : Confirm carboxamide (C=O stretch ~1650 cm⁻¹) and isoxazole ring (C-O-C ~1250 cm⁻¹) .

- X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding networks, as demonstrated for structurally similar dimethoxyphenyl derivatives (e.g., monoclinic crystal system, P21/c space group) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Screen against kinases or phosphatases via fluorescence-based assays, noting the dimethoxyphenyl group’s role in hydrophobic binding .

- Solubility Profiling : Employ shake-flask method in PBS (pH 7.4) to guide in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified dimethoxyphenyl groups (e.g., mono- or trimethoxy) to assess steric/electronic effects .

- Bioisosteric Replacement : Replace the isoxazole ring with triazoles or thiazoles and compare potency using dose-response curves .

- Computational Docking : Model interactions with target proteins (e.g., COX-2) using AutoDock Vina, focusing on hydrophobic pockets accommodating the cyclohexyl group .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Reproducibility Checks : Validate assay protocols (e.g., ATP concentration in kinase assays) and confirm compound purity via HPLC (>95%) .

- Meta-Analysis : Compare data across cell lines (e.g., primary vs. immortalized cells) using ANOVA to identify context-dependent effects .

- Mechanistic Studies : Perform RNA-seq or proteomics to uncover off-target pathways masking primary activity .

Q. What computational tools predict the compound’s ADMET properties, and how reliable are they?

- Methodological Answer :

- Toxicity Prediction : Use GUSAR for acute toxicity profiles (LD₅₀) based on QSAR models trained on PubChem data .

- Metabolism Simulations : Run CYP450 interaction assays in silico (e.g., SWISS-ADME) to identify potential hepatotoxicity risks .

- Limitations : Cross-validate predictions with experimental data (e.g., microsomal stability assays) due to variability in heterocyclic compound libraries .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) with slow vapor diffusion .

- Co-Crystallization : Add small-molecule additives (e.g., PEG 4000) to stabilize lattice formation .

- Temperature Gradients : Use gradient cooling (4°C to −20°C) to control nucleation rates .

Safety and Handling

Q. What are the best practices for safe laboratory handling of this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats; avoid dust inhalation with N95 masks .

- Spill Management : Collect solid residues with a HEPA-filter vacuum; decontaminate surfaces with ethanol .

- Waste Disposal : Incinerate at >800°C or contract licensed hazardous waste services .

Notes

- Methodological Rigor : Answers emphasize reproducibility, cross-validation, and context-specific adjustments for complex heterocycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.